Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(phenylthio)ethyl)phosphoramidite
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Overview
Description
Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(phenylthio)ethyl)phosphoramidite is a complex organic compound with a unique structure that includes multiple phenyl groups and a phosphoramidite moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(phenylthio)ethyl)phosphoramidite typically involves the reaction of appropriate phosphoramidite precursors with diphenyl benzyl derivatives. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(phenylthio)ethyl)phosphoramidite undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the phosphoramidite group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .
Scientific Research Applications
Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(phenylthio)ethyl)phosphoramidite has several scientific research applications, including:
Chemistry: Used as a ligand in catalysis and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(phenylthio)ethyl)phosphoramidite involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The pathways involved often include coordination chemistry and redox reactions .
Comparison with Similar Compounds
Similar Compounds
- Diphenyl benzyl((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)phosphoramidite
- Diphenyl benzyl((1S,2R)-2-((2-isopropylphenyl)thio)-1,2-diphenylethyl)phosphoramidite
- (1S,2R)-2-dibutylamino-1-phenyl-1-propanol
Uniqueness
Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(phenylthio)ethyl)phosphoramidite is unique due to its specific arrangement of phenyl groups and the presence of a phosphoramidite moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and catalysis .
Properties
Molecular Formula |
C39H34NO2PS |
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Molecular Weight |
611.7 g/mol |
IUPAC Name |
(1S,2R)-N-benzyl-N-diphenoxyphosphanyl-1,2-diphenyl-2-phenylsulfanylethanamine |
InChI |
InChI=1S/C39H34NO2PS/c1-7-19-32(20-8-1)31-40(43(41-35-25-13-4-14-26-35)42-36-27-15-5-16-28-36)38(33-21-9-2-10-22-33)39(34-23-11-3-12-24-34)44-37-29-17-6-18-30-37/h1-30,38-39H,31H2/t38-,39+/m0/s1 |
InChI Key |
GWBCKIXTYMVCJH-ZESVVUHVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN([C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)SC4=CC=CC=C4)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)CN(C(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=CC=C4)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
Origin of Product |
United States |
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